molecular formula C18H16N6O B7527286 3-(1H-indol-3-yl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)propanamide

3-(1H-indol-3-yl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B7527286
M. Wt: 332.4 g/mol
InChI Key: LROGMTUTBSSKQG-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)propanamide is a complex organic compound that features an indole ring, a pyridine ring, and a triazole ring. These structural components are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles.

    Coupling Reactions: The indole and triazole rings are then coupled with a pyridine derivative through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could target the pyridine ring, using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes involving indole, pyridine, and triazole rings.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with indole, pyridine, and triazole rings can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)butanamide: Similar structure with a butanamide instead of propanamide.

    3-(1H-indol-3-yl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)acetanilide: Similar structure with an acetanilide group.

Uniqueness

The uniqueness of 3-(1H-indol-3-yl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)propanamide lies in its specific combination of indole, pyridine, and triazole rings, which may confer unique biological or chemical properties not found in other similar compounds.

Properties

IUPAC Name

3-(1H-indol-3-yl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c25-16(9-8-12-11-20-14-6-2-1-5-13(12)14)21-18-22-17(23-24-18)15-7-3-4-10-19-15/h1-7,10-11,20H,8-9H2,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROGMTUTBSSKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=NNC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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